3-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that features a bromine atom, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Bromination: The bromination of the benzene ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the brominated tetrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring and benzamide moiety can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring and benzamide moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
3-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both a bromine atom and a tetrazole ring, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack one or both of these features.
Properties
Molecular Formula |
C14H10BrN5O |
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Molecular Weight |
344.17 g/mol |
IUPAC Name |
3-bromo-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-4-1-3-10(7-11)14(21)17-12-5-2-6-13(8-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
DPAKZMLJNCZYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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